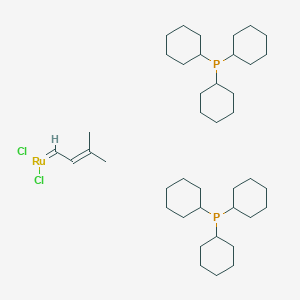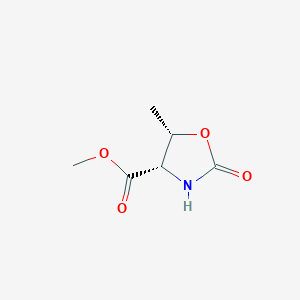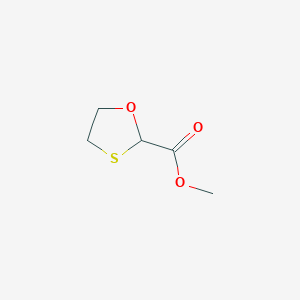
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II)
Übersicht
Beschreibung
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), also known as RuCl2(PCy3)2, is a ruthenium-based organometallic compound that has attracted significant attention in the scientific community due to its potential applications in catalysis and material science.
Wissenschaftliche Forschungsanwendungen
Alkenmetathese
Diese Verbindung ist ein homogener Katalysator, der für die Alkenmetathese geeignet ist . Alkenmetathese ist eine Reaktion, die die Umlagerung von Alkenfragmenten durch Spaltung und Regeneration von Kohlenstoff-Kohlenstoff-Doppelbindungen beinhaltet .
Kreuzmetathese
Kreuzmetathese ist eine leistungsstarke Methode zur selektiven Synthese ungesättigter Verbindungen . Der Grubbs-Katalysator M103 kann diese Reaktion katalysieren und bietet eine Möglichkeit, Kohlenstoff-Kohlenstoff-Doppelbindungen in einer Vielzahl organischer Verbindungen zu bilden .
Ringschlussmetathese
Ringschlussmetathese ist eine weit verbreitete Variante der Olefinmetathese in der organischen Chemie zur Synthese verschiedener ungesättigter Ringe . Der Grubbs-Katalysator M103 kann diese Reaktion erleichtern .
Selbstmetathese
Selbstmetathese beinhaltet die Reaktion eines Alkens mit sich selbst, um ein neues Alken zu erzeugen . Der Grubbs-Katalysator M103 kann diese Reaktion katalysieren .
Synthese von Ruthenium-Olefin-Metathese-Katalysatoren
Diese Verbindung kann als Reaktant für die Synthese anderer Ruthenium-Olefin-Metathese-Katalysatoren verwendet werden .
Katalysator für die Ringöffnungsmetathese-Polymerisation
Ringöffnungsmetathese-Polymerisation (ROMP) ist eine Art der Olefinmetathese-Kettenwachstumspolymerisation
Wirkmechanismus
Target of Action
Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II), also known as Grubbs Catalyst M103 , is a homogeneous catalyst primarily targeting alkene molecules . The role of this catalyst is to facilitate the metathesis reaction in organic synthesis, which involves the redistribution of the carbon-carbon double bonds in alkenes .
Mode of Action
The compound interacts with its targets (alkenes) through a process called olefin metathesis . This reaction involves the breaking and making of carbon-carbon double bonds, resulting in the redistribution of substituents between the reactant molecules . The catalyst’s mode of action includes alkene metathesis , cross metathesis , ring-closing metathesis , and self metathesis .
Biochemical Pathways
The primary biochemical pathway affected by this catalyst is the metathesis pathway . The downstream effects of this pathway include the formation of new carbon-carbon double bonds in different configurations, enabling the synthesis of complex organic molecules from simpler precursors .
Result of Action
The result of the compound’s action is the formation of new organic molecules with redistributed carbon-carbon double bonds . This can lead to the synthesis of complex organic compounds, including pharmaceuticals, polymers, and other chemical products .
Action Environment
The action of this catalyst can be influenced by various environmental factors. For instance, the catalyst is typically stored under dry inert gas and protected from direct sunlight in a dry, cool, and well-ventilated area . These conditions help maintain the stability and efficacy of the catalyst. Furthermore, the reaction conditions, such as temperature and solvent, can also significantly impact the catalyst’s performance .
Eigenschaften
IUPAC Name |
dichloro(3-methylbut-2-enylidene)ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H33P.C5H8.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-4-5(2)3;;;/h2*16-18H,1-15H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCDKKABOVOFIV-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=[Ru](Cl)Cl)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H74Cl2P2Ru | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449465 | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
800.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
194659-03-5 | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50449465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dichloro(3-methyl-2-butenylidene)bis(tricyclohexylphosphine)ruthenium(II) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl (2R)-4-hydroxy-8-(hydroxymethyl)-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,2,3,6-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B62764.png)



![2-Methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B62773.png)




![Tert-butyl [4-(2-aminoethyl)pyridin-2-YL]carbamate](/img/structure/B62782.png)


